REACTION_CXSMILES
|
[C:1](#[N:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH2:7]([OH:9])[CH3:8]>>[C:1](=[NH:6])([O:9][CH2:7][CH3:8])[C:2]([CH3:5])([CH3:4])[CH3:3]
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Name
|
|
Quantity
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13 g
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Type
|
reactant
|
Smiles
|
C(C(C)(C)C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled in a salt-ice bath
|
Type
|
CUSTOM
|
Details
|
HCl gas was bubbled through this solution for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
to saturate the solution
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(OCC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |